Digalactosyldiacylglycerol

Descripción general

Descripción

Digalactosyldiacylglycerol is a natural product found in Arisaema amurense, Lycium barbarum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Photosynthetic Growth and Phosphate Limitation : DGDG is crucial for photosynthetic growth, especially under phosphate-limited conditions, as seen in studies with Synechocystis sp. PCC6803. It suggests that DGDG may be necessary in natural niches of cyanobacteria under similar conditions (Awai et al., 2007).

Structure and Potential Industrial Use : DGDG from oats forms a lamellar liquid crystalline phase with water, indicating potential applications in cosmetics and pharmaceuticals. Structural analysis via NMR spectroscopy has provided insights into its molecular configuration (Hauksson et al., 1995).

Sensitivity to High Light Stress : Lack of DGDG increases the sensitivity of Synechocystis sp. PCC 6803 to high light stress, implying its protective role in photosynthesis and the photosynthetic repair cycle (Mizusawa et al., 2009).

Pharmacokinetics and Tissue Distribution : Studies on the fate of intravenously administered galactolipids, including DGDG, in rats have provided insights into their potential as drug carriers. This research shows the rapid plasma clearance and significant uptake by the liver (Blom et al., 1996).

Thermotolerance in Synechocystis sp. PCC 6803 : DGDG deficiency affects photosynthesis at high temperatures, indicating its role in cellular thermotolerance. This is particularly relevant for understanding temperature stress on photosynthetic organisms (Mizusawa et al., 2009).

Membrane Organization in Etioplasts : DGDG is essential for the formation of internal membrane systems in Arabidopsis etioplasts, a precursor to chloroplasts, affecting pigment biosynthesis and pigment-protein complex organization (Fujii et al., 2018).

Anti-Inflammatory Effects : A study identified a glycolipid in oats, DGDG-monoestolide, which demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications (Yamada et al., 2022).

Direcciones Futuras

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

Análisis Bioquímico

Biochemical Properties

Digalactosyldiacylglycerol is integral to various biochemical reactions, particularly in photosynthetic organisms. It interacts with several enzymes and proteins, including this compound synthase, which catalyzes its formation from monogalactosyldiacylglycerol and UDP-galactose . Additionally, this compound is involved in the assembly and stabilization of photosynthetic complexes, such as photosystem II and light-harvesting complexes . These interactions are crucial for maintaining the structural integrity and functionality of the thylakoid membranes.

Cellular Effects

This compound significantly impacts various cellular processes, particularly in photosynthetic cells. It influences cell function by affecting the organization and stability of thylakoid membranes, which are essential for efficient photosynthesis . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of photosynthetic complexes and other membrane-associated proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteins and enzymes involved in photosynthesis. It is essential for the formation and stability of the photosystem II complex and the light-harvesting complex II . This compound also influences enzyme activity by modulating the lipid environment of the thylakoid membranes, which can affect the binding and function of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under optimal conditions but can degrade under stress conditions, such as high light intensity or nutrient deprivation . Long-term effects on cellular function include alterations in photosynthetic efficiency and membrane integrity .

Dosage Effects in Animal Models

While this compound is primarily studied in photosynthetic organisms, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects, including potential toxic or adverse effects at high doses . Threshold effects observed in these studies indicate that maintaining an optimal concentration of this compound is crucial for its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and photosynthesis. It is synthesized from monogalactosyldiacylglycerol and UDP-galactose by the enzyme this compound synthase . This compound also participates in the metabolic flux of galactolipids, influencing the levels of other metabolites in the thylakoid membranes .

Transport and Distribution

Within cells, this compound is transported and distributed primarily in the thylakoid membranes of chloroplasts. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in these membranes . The distribution of this compound is crucial for maintaining the structural and functional integrity of the thylakoid membranes.

Subcellular Localization

This compound is predominantly localized in the thylakoid membranes of chloroplasts, where it plays a critical role in photosynthesis . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the thylakoid membranes . This localization is essential for its activity and function in photosynthetic processes.

Propiedades

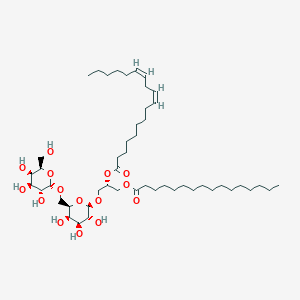

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.